Edetol

説明

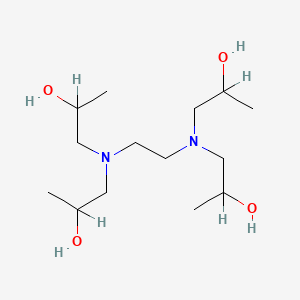

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (CAS 102-60-3) is a polyfunctional amine derivative with four 2-hydroxypropyl groups attached to an ethylenediamine backbone. It is a colorless to pale yellow viscous liquid, miscible with water and organic solvents like ethanol, methanol, and toluene . Key properties include:

- Molecular formula: C₁₄H₃₂N₂O₄

- Molecular weight: 292.41 g/mol

- pH: 10.4 (10 g/L in water)

- Applications: Acts as a chelating agent, cross-linker in polyurethanes, tissue-clearing reagent, pH adjuster in cosmetics, and component of hydrogels .

Its hydroxyl and amine groups enable metal chelation and polymer cross-linking, making it versatile in biomedical, industrial, and cosmetic applications.

特性

IUPAC Name |

1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2O4/c1-11(17)7-15(8-12(2)18)5-6-16(9-13(3)19)10-14(4)20/h11-14,17-20H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOXQYCFHDMMGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68258-71-9 (monotosylate) | |

| Record name | Edetol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9026689 | |

| Record name | 1,1′,1′′,1′′′-(Ethylenedinitrilo)tetrakis(2-propanol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [HSDB] Colorless viscous liquid; [MSDSonline] | |

| Record name | 2-Propanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Edetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

190 °C @ 1.0 MM HG | |

| Record name | TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH WATER; SOL IN METHANOL, ETHANOL, TOLUENE, ETHYLENE GLYCOL, PERCHLOROETHYLENE | |

| Record name | TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Edetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

VISCOUS LIQUID, WATER-WHITE LIQUID | |

CAS No. |

102-60-3 | |

| Record name | Tetrakis(2-hydroxypropyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edetol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edetol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 102-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1',1'',1'''-(1,2-ethanediyldinitrilo)tetrakis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1′,1′′,1′′′-(Ethylenedinitrilo)tetrakis(2-propanol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1',1'',1'''-ethylenedinitrilotetrapropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4R969U9FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAKIS(2-HYDROXYPROPYL)ETHYLENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

合成ルートおよび反応条件

EDETOLは、エチレンジアミンと2-プロパノールを触媒の存在下で反応させることで合成できます。この反応は、通常、混合物を特定の温度に加熱して、目的の生成物の生成を促進します。この反応は以下の式で表すことができます。

[ \text{C}_2\text{H}_4(\text{NH}_2)_2 + 4 \text{C}3\text{H}8\text{O} \rightarrow \text{C}{14}\text{H}{32}\text{N}_2\text{O}_4 ]

工業生産方法

工業環境では、this compoundの生産は、エチレンジアミンと2-プロパノールが制御された条件下で組み合わせられる大型反応器で行われます。この反応は、反応物が目的の生成物に完全に変換されるように監視されます。最終生成物は、蒸留または結晶化によって精製され、高純度のthis compoundが得られます。

化学反応の分析

科学研究における用途

This compoundは、以下を含む科学研究で幅広く使用されています。

化学: さまざまな化学反応で金属イオンを結合するキレート剤として使用されます。

生物学: 生体プロセスを妨げる可能性のある金属イオンを除去するための生化学的アッセイで使用されます。

医学: 特定の薬物の安定性と有効性を高めるために、医薬品製剤で使用されます。

産業: 金属汚染物質の除去に役立つ水処理など、産業プロセスで適用されます。

科学的研究の応用

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, also known as Quadrol, is a chemical compound with a variety of applications across different industries . It functions as a catalyst, complexing agent, and cross-linking agent, among other things .

Applications

- Urethane Foams: N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine is used as a catalyst in the production of urethane foams .

- Epoxy Resin Curing: It acts as a curing agent for epoxy resins .

- Complexing Agent: The compound functions as a complexing agent . It can bind with metal ions or metallic compounds, preventing them from adhering to surfaces .

- Viscosity Modifier: N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine is used as a viscosity modifier .

- Anti-Bloating Agent: It can be used as an anti-bloating agent for cattle .

- Chemical Production: It is used in the manufacture of surfactants and plasticizers .

- Biological Buffer: N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine serves as a biological buffer and a reagent for manganese .

- Adhesives and Sealants: It finds application in adhesives and sealant chemicals .

- Cross-Linking Agent: It is utilized as a cross-linking agent .

- Polymer Building Block: It serves as a building block for polymers and copolymers, especially those designed for UV-crosslinkable polyurethane polymers .

- Hydrogels: N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine can be a crosslinking agent to create a hydrogel that is biocompatible and supports the growth of neural cells .

Scientific Research

- Biomedical Applications: N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine can be used as a monomer in the synthesis of covalently cross-linked and amorphous shape memory polyurethane (SMPU) foams for biomedical applications, including actuators for treating ischemic stroke, thrombus removal activated by laser light, self-deployable SMP neuronal electrodes, vascular stents, sutures in microsurgery, ocular implants, bandages, cell manipulation, and cell therapy .

- Self-Healing Materials: It can be used as a precursor in the preparation of self-healing carbon fiber reinforced polymers (CFRPs) that are thermally responsive .

- Cell Culture: As a crosslinking agent, it can create hydrogels that mimic the extracellular matrix, supporting cell growth and guiding cell adhesion .

- Drug Delivery Systems: Liposomes, which can incorporate N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, have favorable characteristics such as biocompatibility, lipid bilayer structure, and suitable particle sizes, and are able to encapsulate different kinds of pharmaceutical agents, protect drugs from degradation, improve unfavorable pharmacokinetics of drugs, and reduce side effects, exhibiting great advantages as drug carriers .

作用機序

類似化合物の比較

類似化合物

エチレンジアミン四酢酸 (EDTA): this compoundと同様の特性を持つ、広く使用されているキレート剤です。

ジエチレントリアミン五酢酸 (DTPA): 特定の金属イオンに対してより高い親和性を持つ別のキレート剤です。

ニトリロ三酢酸 (NTA): this compoundよりも単純な構造を持つキレート剤です。

This compoundの独自性

This compoundは、キレート化強度と溶解度のバランスを提供するその特定の構造が特徴です。他のキレート剤とは異なり、this compoundの4つの2-プロパノール基は有機溶媒に対する溶解性を高め、他のキレート剤が効果的ではない可能性のある用途に適しています。

類似化合物との比較

N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine

N,N,N',N'-Tetrakis(2-hydroxybutyl)ethylenediamine

- Structure : Ethylenediamine with four 2-hydroxybutyl groups.

- Key Differences :

Ethylenediaminetetraacetic Acid (EDTA)

- Structure : Ethylenediamine with four carboxyl groups.

- Key Differences :

- Chelation strength : EDTA forms stronger metal complexes (log stability constant for Ca²⁺: ~10.6 vs. THEED’s weaker binding) .

- Toxicity : THEED has lower nitrosamine formation risk, making it safer in cosmetics .

- Applications : EDTA dominates in medicine and food preservation, while THEED excels in tissue clearing and biocompatible hydrogels .

N-Propyl Ethylenediamine (PSA)

TPEN [N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine]

- Structure : Ethylenediamine with pyridylmethyl groups.

- Key Differences :

Comparative Data Tables

Table 1: Physical and Chemical Properties

Research Findings and Industrial Relevance

Biomedical Applications :

Polymer Chemistry :

- Cosmetics: At 0.1–2.0% concentrations, THEED stabilizes formulations without skin irritation, unlike ethanolamine-based agents .

生物活性

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, commonly known as Quadrol or Edetol, is a compound with significant biological activity and diverse applications in various fields, including medicine, biochemistry, and materials science. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Quadrol

Quadrol is a derivative of ethylenediamine characterized by the presence of four 2-hydroxypropyl groups attached to nitrogen atoms. It is primarily used as a cross-linking agent and catalyst in the production of polyurethane foams, coatings, and adhesives. Its unique structure allows it to act as a chelating agent and biological buffer, which contributes to its utility in various applications .

Immunostimulatory Effects

Research indicates that Quadrol exhibits immunostimulatory properties. It has been shown to enhance the phagocytic activity of macrophages in vitro. At concentrations of 1 mM and 4 mM, Quadrol increased phagocytosis by 41% and 57%, respectively, compared to controls . This suggests potential applications in enhancing immune responses.

Wound Healing Properties

Quadrol has demonstrated significant effects on wound healing. In vivo studies involving normal and diabetic mice revealed that collagen deposition in implants treated with Quadrol was significantly higher than that in control groups. Specifically:

- Day 8 : Collagen content exceeded controls by over 200% (p < 0.025).

- Day 11 : Increased to over 300% higher than controls (p < 0.01).

- Day 14 : Collagen accumulation was approximately 50% above control levels (p < 0.1).

In diabetic models, collagen deposition was observed to be about 100% higher than untreated controls on days 8 to 11, indicating Quadrol's potential as a therapeutic agent for enhancing wound healing in diabetic patients .

Quadrol's biological activity can be attributed to several mechanisms:

- Chelation of Metal Ions : The four hydroxyl groups in Quadrol allow it to chelate metal ions, influencing various enzymatic activities and cellular processes. This interaction can modulate the availability of essential metal ions necessary for enzyme function .

- Cross-Linking Agent : As a cross-linking agent, Quadrol facilitates the formation of complex polymer structures that can be beneficial in biomedical applications such as drug delivery systems and tissue engineering .

- Enhanced Cell Spreading : In vitro studies have shown that exposure to Quadrol enhances the spreading of macrophages, which is crucial for effective immune response and tissue repair .

Case Studies and Research Findings

Applications

The biological activity of Quadrol extends its applications beyond industrial uses:

- Biomedical Applications : Its role in enhancing wound healing makes it a candidate for developing therapies for chronic wounds and surgical recovery.

- Immunology : As an immunostimulant, it may have potential in vaccines or therapies aimed at boosting immune responses.

- Material Science : Its properties as a cross-linking agent are utilized in creating advanced biomaterials for drug delivery systems and tissue scaffolds.

Q & A

Q. What are the primary roles of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine in polymer synthesis?

This compound acts as a multifunctional crosslinker in synthesizing covalently crosslinked polyurethane foams (SMPUs) and self-healing composites. Its hydroxyl groups facilitate hydrogen bonding and covalent interactions with isocyanate groups during polymerization. Key parameters include reaction temperature (e.g., 25–80°C), catalyst selection (e.g., dibutyltin dilaurate), and molar ratios to control crosslink density . Characterization methods include differential scanning calorimetry (DSC) to determine glass transition temperatures and dynamic mechanical analysis (DMA) to assess shape-memory behavior .

Q. How is this compound characterized for purity and structural verification in laboratory settings?

Gas chromatography (GC) with nitrogen-selective thermionic detection is used for quantitation in biological matrices (e.g., plasma), with N,N,N',N'-tetrakis(2-hydroxybutyl)ethylenediamine as an internal standard . Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) confirm hydroxyl and amine group functionality. Physical properties such as density (1.013 g/mL at 25°C) and refractive index (n20/D 1.4812) are critical for quality control .

Q. What are the key applications of this compound in biomedical materials?

It is utilized in biodegradable SMPU foams for embolic devices (e.g., vascular stents) and neural electrodes, where thermal responsiveness (activation at ~40–60°C) enables shape recovery. Hydrogels crosslinked with this compound mimic extracellular matrices (ECMs), promoting neural cell adhesion and proliferation .

Advanced Research Questions

Q. How do metal-ligand interactions with this compound influence coordination chemistry and material properties?

The ligand coordinates with metal ions (e.g., Ca²⁺, Ba²⁺, Na⁺) via six donor atoms (four hydroxyl oxygens and two amine nitrogens), forming complexes such as Ca(HPEN)(H₂O)₂₂. Structural stability is modulated by hydrogen bonding between coordinated water and anions (e.g., picrate). X-ray crystallography reveals dimeric or monomeric geometries depending on cation charge density and anion nucleophilicity . For example, high-charge-density Ca²⁺ forms monomeric complexes, while Ba²⁺ favors dimeric structures with bridging water molecules .

Q. What experimental approaches resolve contradictions in its biochemical effects, such as macrophage activation versus cytotoxicity?

Dose- and time-dependent studies (e.g., 4 mM Quadrol in macrophage cultures) show enhanced glucose utilization via radiolabeling assays. However, cytotoxicity thresholds are determined using viability assays (e.g., MTT) and apoptosis markers. Conflicting results may arise from differences in cell type, exposure duration, or metabolite interference .

Q. How is this compound optimized for use in tissue-clearing techniques like CLARITY?

In CLARITY-based protocols, it is incorporated into decolorizing agents (25 wt% in cubic reagent) to remove lipids while preserving protein fluorescence. Electrophoretic clearing (e.g., X-Clarity system) at 58°C for 4–24 hours ensures tissue transparency. Compatibility with immunostaining is validated by comparing antibody penetration depths in cleared vs. untreated samples .

Q. What strategies improve the mechanical properties of carbon fiber-reinforced polymers (CFRPs) using this compound?

As a precursor for self-healing CFRPs, it is copolymerized with epoxy resins. Healing efficiency is quantified via fracture toughness recovery (e.g., 80–95% after thermal activation). Mechanical testing (tensile, flexural) and scanning electron microscopy (SEM) analyze crack closure and interfacial bonding .

Methodological Guidance

Table 1: Key Parameters for Synthesizing Quadrol-Based Hydrogels

Table 2: Stability of Metal Complexes with HPEN/HEEN Ligands

| Complex | Anion Type | Coordination Geometry | Stability Factor |

|---|---|---|---|

| [Ca(HPEN)(H₂O)₂]²⁺ | Picrate (PIC) | Monomeric, 8-coordinate | Strong H-bonding |

| [Ba(HPEN)(H₂O)₂]²⁺ | Dinitrobenzoate (DNB) | Dimeric, 10-coordinate | Bridging water |

| [Na(HPEN)(PIC)]₂ | Picrate (PIC) | Dinuclear cryptand | Ligand bridging |

| Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。